N(G)-Aminoarginine
Description
Historical Context and Discovery of Arginine Analogs in Biological Systems
The journey to understanding the significance of omega-aminoarginine is intertwined with the discovery of nitric oxide's biological role and the subsequent search for tools to modulate its production. L-arginine was first isolated in 1886, but its role as the substrate for NO synthesis wasn't uncovered until much later. nih.govwikipedia.org In the 1980s, the identification of endothelium-derived relaxing factor (EDRF) as nitric oxide revolutionized cardiovascular physiology. oup.com This discovery spurred the development of pharmacological probes to investigate the newly found L-arginine:NO pathway.
Early research identified naturally occurring methylated arginine analogs, such as N(G)-monomethyl-L-arginine (L-NMMA), as inhibitors of NO synthesis. oup.com These compounds were found to be products of protein degradation. oup.comrsc.org The realization that arginine's structure could be modified to block NO production led to the synthesis of a variety of arginine analogs. Among these, omega-aminoarginine, also known as N(G)-amino-L-arginine, emerged in the late 1980s as a particularly potent inhibitor. nih.gov Its discovery provided researchers with a powerful new tool to explore the consequences of NOS inhibition in various biological systems, both in vitro and in vivo. nih.gov
Significance of omega-Aminoarginine as a Research Compound
The importance of omega-aminoarginine in research lies in its potent and, in some cases, selective inhibition of the different isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). By blocking the production of nitric oxide, scientists can elucidate the specific functions of NO in diverse physiological and pathophysiological contexts. ontosight.aiannualreviews.org
For instance, its use has been pivotal in demonstrating the role of NO in regulating blood pressure and vascular tone. nih.govnih.gov In neuroscience, it has helped to unravel the involvement of nitric oxide in synaptic transmission and its potential contribution to neurodegenerative processes. nih.govncats.io Furthermore, in immunology and inflammation research, omega-aminoarginine has been used to investigate the dual role of NO as both a pro-inflammatory and anti-inflammatory molecule. annualreviews.orgnih.gov Its ability to competitively antagonize the action of L-arginine makes it an invaluable tool for studying the intricate mechanisms of the nitric oxide signaling pathway. nih.gov
Overview of Key Research Areas for omega-Aminoarginine
The application of omega-aminoarginine as a research tool spans multiple disciplines. The primary areas of investigation include:
Cardiovascular Physiology and Disease: A major focus has been its use to study the role of nitric oxide in blood pressure regulation, endothelial function, and the pathophysiology of conditions like septic shock and hypertension. annualreviews.orgnih.govnih.gov Researchers have used omega-aminoarginine to investigate the consequences of reduced NO bioavailability in the vasculature. aacrjournals.org
Neurobiology and Neurological Disorders: Omega-aminoarginine has been employed to explore the functions of nitric oxide as a neurotransmitter and its involvement in synaptic plasticity. nih.govwikipedia.org It has also been used in studies examining the role of NO in neuroinflammatory and neurodegenerative diseases. annualreviews.org
Inflammation and Immunology: The compound is utilized to dissect the complex role of nitric oxide in the immune response. annualreviews.orgfrontiersin.org Research has explored how inhibiting NO production with omega-aminoarginine affects inflammatory processes and the function of various immune cells. nih.gov
Cancer Research: There is growing interest in the role of nitric oxide in tumor biology, including angiogenesis (the formation of new blood vessels) and tumor blood flow. hra.nhs.ukdrugtargetreview.com Omega-aminoarginine has been used in preclinical studies to investigate the potential of NOS inhibition as an anti-cancer strategy, sometimes in combination with other therapies. aacrjournals.org
Interactive Data Table: Key Research Applications of omega-Aminoarginine
| Research Area | Specific Application | Key Findings |
| Cardiovascular | Investigation of endothelium-dependent relaxation | Potently antagonizes acetylcholine-induced relaxation in blood vessels. nih.gov |
| Cardiovascular | Modeling of septic shock | Raises vascular resistance in animal models of endotoxin-induced hypotension. nih.gov |
| Neuroscience | Studying the role of NO in neurotransmission | Used to inhibit NO synthase in brain tissue to study effects on monoamine transport. wikipedia.org |
| Immunology | Examining the role of NO in IL-1 induced responses | Reverses hypotension induced by interleukin-1 without diminishing its immunoproliferative activity. nih.gov |
| Cancer Biology | Enhancing anti-tumor therapies | Shown to enhance the tumor vascular-damaging effects of other anti-cancer agents. aacrjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57444-72-1 |
|---|---|
Molecular Formula |
C6H15N5O2 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H15N5O2/c7-4(5(12)13)2-1-3-10-6(8)11-9/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11)/t4-/m0/s1 |
InChI Key |
NCHSYZVVWKVWFQ-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN |
Origin of Product |
United States |
Synthesis and Biosynthesis of Omega Aminoarginine
Chemical Synthesis Methodologies for omega-Aminoarginine and Analogs
The synthesis of ω-Aminoarginine, also known as N(G)-Aminoarginine, and its analogs involves sophisticated chemical strategies, often borrowing from advancements in peptide chemistry and the synthesis of unnatural amino acids. ontosight.ai The general approach involves the modification of a precursor molecule like L-ornithine. ontosight.ai
The creation of non-proteinogenic amino acids, such as those with omega-aminoalkyl groups, is crucial for developing novel peptides and peptidomimetics. An improved method for synthesizing N(alpha)-(omega-aminoalkyl)amino acids involves the alkylation of monoprotected alkylenediamines using triflates of alpha-hydroxy acid esters. nih.gov This reaction is noted for proceeding with an inversion of configuration, which results in optically pure products. nih.gov These synthesized amino acids are designed with orthogonal protection to facilitate their direct use in solid-phase peptide synthesis (SPPS). nih.gov
Alternative strategies for producing omega-amino acids have been developed from different starting materials. One patented method describes the production of omega-amino acids and their esters from unsaturated fatty acids or their derivatives. google.comgoogle.com This process involves two key steps:
Ozonolysis: The unsaturated fatty acid derivative is treated with ozone. google.comgoogle.com
Reductive Amination: The resulting reaction mixture is then subjected to reductive amination to form the final omega-amino acid or its ester. google.comgoogle.com
Further methodologies include the synthesis of ω-aminoalkyl glycosides through the addition of N-(ω-hydroxyalkyl)phthalimide to peracetylated d-glycals, a reaction promoted by a Lewis acid catalyst like triphenylphosphine (B44618) hydrobromide. researchgate.net
In peptide synthesis, protecting groups (PGs) are essential for preventing unwanted side reactions at reactive side chains. biosynth.com The concept of "orthogonality" is critical; it means that multiple protecting groups within a single molecule can be removed selectively under different chemical conditions without affecting the others. biosynth.comiris-biotech.de
The most common orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. biosynth.comiris-biotech.de
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of the amino acid. It is base-labile and typically removed using a piperidine (B6355638) solution. iris-biotech.de
tBu (tert-butyl) based groups protect side chains (e.g., the carboxyl groups of Aspartic acid and Glutamic acid). These are acid-labile and are removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA). iris-biotech.de
For complex amino acids like Arginine, whose side chain contains a strongly basic guanidino group, specific protecting groups are required. mdpi.com The choice of protecting group can be crucial to prevent side reactions, such as δ-lactam formation. mdpi.com For short-chain arginine analogs like 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb), specific protection strategies have been found to yield the best results in peptide synthesis. iris-biotech.de For Agp, a bis-Boc protection on the side chain is effective, while for Agb, a mixed Pbf/Boc protection is favored. iris-biotech.de A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has also been reported, expanding the versatility of this protecting group for sensitive molecules. nih.gov
| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition | Orthogonal To |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., 20% Piperidine in DMF) | tBu, Trt, Pbf (Acid-labile groups) |
| tert-Butoxycarbonyl | Boc | α-Amino or Side-chain Amino group | Strong Acid (e.g., TFA) | Fmoc (Base-labile), Alloc (Palladium-catalyzed) |
| tert-Butyl | tBu | Side-chain Carboxyl/Hydroxyl group | Strong Acid (e.g., TFA) | Fmoc (Base-labile) |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine Side-chain | Strong Acid (e.g., TFA) | Fmoc (Base-labile) |
| Mesitylene-2-sulfonyl | Mts | Arginine Side-chain | Very Strong Acid (e.g., HF, TFMSA) | Fmoc (Base-labile) |
| Nitro | NO₂ | Arginine Side-chain | Reduction (e.g., SnCl₂) | Fmoc, tBu, Pbf |
Biosynthetic Pathways of Arginine and Potential Analog Metabolism
Arginine is classified as a semi-essential amino acid; while it can be synthesized endogenously, the pathways are metabolically costly and may not be sufficient under certain physiological conditions. embopress.org Its biosynthesis is deeply interconnected with the metabolism of other amino acids, particularly glutamate (B1630785), glutamine, and proline. embopress.orgwikipedia.org
The biosynthesis of arginine begins with glutamate. frontiersin.org In microorganisms and plants, N-acetylglutamate (NAG) is the first key intermediate, formed from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). researchgate.net In mammals, arginine synthesis is primarily part of the urea (B33335) cycle, where it is produced from citrulline. embopress.orgwikipedia.org The citrulline itself is largely produced in the small intestine from precursors like glutamine and glutamate, then transported to the kidneys for conversion into arginine. wikipedia.org This inter-organ pathway highlights the complexity of maintaining systemic arginine levels. wikipedia.org
The specific steps for arginine biosynthesis show significant divergence across the domains of life. nih.gov
In Prokaryotes: Two main pathway variations exist for converting glutamate to ornithine, a key precursor. nih.govresearchgate.net
Linear Pathway: Found in groups like the Enterobacteriaceae, this pathway uses an acetylornithinase (encoded by argE) to hydrolyze N-α-acetylornithine into ornithine. nih.gov
Cyclic (Acetyl Recycling) Pathway: Used by the majority of other prokaryotes, this pathway employs an ornithine acetyltransferase (encoded by argJ) which recycles the acetyl group from N-α-acetylornithine back to glutamate, making it more atom-efficient. nih.govresearchgate.net
In Plants: The pathway is similar to the prokaryotic linear pathway, starting with the acetylation of glutamate in the plastids. frontiersin.orgmdpi.com The synthesis of arginine from ornithine then proceeds through the sequential action of ornithine transcarbamylase (OTC), argininosuccinate (B1211890) synthetase (ASSY), and argininosuccinate lyase (ASL). mdpi.com
In Mammals: Arginine is synthesized from citrulline via the urea cycle enzymes argininosuccinate synthetase (ASS1) and argininosuccinate lyase (ASL). embopress.org This process primarily occurs between the small intestine (producing citrulline) and the kidneys (producing arginine). wikipedia.org
| Enzyme | Abbreviation | Function in Arginine Biosynthesis |
|---|---|---|
| N-Acetylglutamate Synthase | NAGS | Catalyzes the first step: Glutamate → N-Acetylglutamate (in plants/microbes). researchgate.net |
| N-Acetylglutamate Kinase | NAGK | Phosphorylates N-Acetylglutamate. mdpi.com |
| Ornithine Acetyltransferase | OATase / ArgJ | Transfers acetyl group from N-α-acetylornithine to glutamate (recycling pathway). nih.gov |
| Acetylornithinase | AOase / ArgE | Hydrolyzes N-α-acetylornithine to ornithine (linear pathway). nih.gov |
| Ornithine Transcarbamylase | OTC | Converts ornithine to citrulline. mdpi.com |
| Argininosuccinate Synthetase | ASSY / ASS1 | Condenses citrulline with aspartate to form argininosuccinate. embopress.org |
| Argininosuccinate Lyase | ASL | Cleaves argininosuccinate into arginine and fumarate. embopress.org |
Arginine is the sole biological precursor for nitric oxide (NO), a critical signaling molecule. researchgate.netcardiacos.net The conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). researchgate.netfrontiersin.org This is a two-step oxidation process where a hydroxylated intermediate plays a central role. cardiacos.netresearchgate.net
Molecular Mechanisms and Interactions
Enzymatic Inhibition and Modulation
Omega-Aminoarginine's primary mechanism of action is the inhibition of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). ontosight.ainih.gov It also has the potential to interact with arginase, another enzyme involved in L-arginine metabolism.
Omega-Aminoarginine is a known inhibitor of nitric oxide synthase (NOS). ontosight.ainih.gov NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule in various physiological processes, including neurotransmission and vasodilation. atsjournals.orgatsjournals.org By competing with the natural substrate L-arginine, omega-Aminoarginine can block the active site of NOS, thereby reducing or preventing the production of NO. researchgate.net This inhibitory action is the basis for its investigation in conditions associated with excessive NO production. ontosight.ai
The inhibition of NOS by arginine analogs like omega-Aminoarginine can have significant physiological consequences. For instance, in the context of septic shock, where excessive NO production contributes to severe vasodilation and hypotension, NOS inhibitors have been explored for their potential to increase vascular resistance. nih.gov
The nitric oxide synthase family comprises three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). atsjournals.orgabcam.com While all three isoforms catalyze the same reaction, they differ in their regulation, tissue distribution, and physiological roles. abcam.com The therapeutic potential of NOS inhibitors often depends on their selectivity for a particular isoform. escholarship.org
Omega-Aminoarginine has been described as a specific inhibitor for the isoform of NOS implicated in septic shock, which is iNOS. nih.gov However, some research suggests it may be a more potent inhibitor of the neuronal isoform (nNOS). sci-hub.se The design of isoform-selective inhibitors is a significant challenge in pharmacology because the active sites of the three human NOS isoforms are nearly identical. escholarship.org
Table 1: Isoform Selectivity of Various NOS Inhibitors
| Inhibitor | Target Isoform(s) | Notes |
|---|---|---|
| omega-Aminoarginine | iNOS, nNOS | Specificity can vary depending on the study. nih.govsci-hub.se |
| L-NAME | Non-selective | Exhibits neuroprotective properties. escholarship.org |
| 7-NI | nNOS, eNOS | Similar binding affinity for both isoforms. escholarship.org |
| 1400W | iNOS (irreversible) | Selectivity is due to its ability to be activated by iNOS. escholarship.org |
| Aminoguanidine | iNOS | May also reduce harmful effects of peroxynitrite. atsjournals.org |
Arginase is another key enzyme in L-arginine metabolism, catalyzing the hydrolysis of L-arginine to L-ornithine and urea (B33335). mdpi.com Arginase and NOS compete for the same substrate, L-arginine, creating a critical balance in various physiological and pathological conditions. mdpi.com When arginase activity is upregulated, it can deplete the L-arginine pool available for NOS, thereby reducing NO production. nih.gov
The interaction between omega-Aminoarginine and arginase is less well-defined than its interaction with NOS. However, given that both enzymes utilize L-arginine, compounds that affect one pathway can indirectly influence the other. For instance, inhibition of arginase can increase the availability of L-arginine for NOS, potentially leading to increased NO production. nih.gov Conversely, factors that upregulate arginase can limit NO synthesis. nih.gov The regulation of arginase itself is complex and can be influenced by various factors, including certain fatty acids and inflammatory signals. nih.govnih.gov
Protein Binding Dynamics
The interaction of small molecules like omega-Aminoarginine with proteins is a crucial determinant of their pharmacokinetic and pharmacodynamic properties. This includes binding to plasma proteins, which can affect the molecule's distribution and availability.
The extent to which a compound binds to plasma proteins is a critical parameter in drug development. mdpi.com Several methods are used to study plasma protein binding, with equilibrium dialysis and ultrafiltration being the most widely accepted. mdpi.comsygnaturediscovery.com
Equilibrium Dialysis: This method involves separating a plasma sample containing the compound from a buffer solution by a semipermeable membrane. nih.govbioivt.com The free, unbound compound can cross the membrane until equilibrium is reached, allowing for the determination of the unbound fraction. sygnaturediscovery.com
Ultrafiltration: In this technique, plasma containing the compound is forced through a semipermeable membrane that retains proteins and protein-bound compounds, while allowing the free compound to pass through in the ultrafiltrate. mdpi.com
Gel Permeation/Size-Exclusion Chromatography: This chromatographic technique separates molecules based on their size. It can be used to separate the protein-bound compound (larger complex) from the free compound. jrespharm.com
These methods allow researchers to quantify the fraction of a compound that is bound to plasma proteins, which is essential for understanding its biological activity. mdpi.comnih.gov
The binding of amino acids and their analogs to biological macromolecules like proteins is governed by fundamental principles of molecular recognition. nih.gov These interactions are highly specific and depend on the formation of multiple noncovalent bonds between the ligand (the amino acid or analog) and the protein's binding site. nih.gov
The binding site is typically a cavity on the protein surface formed by a specific arrangement of amino acid residues. nih.gov The nature of these residues determines the types of interactions that can occur:
Electrostatic Interactions: Charged side chains of amino acids like aspartate, glutamate (B1630785), lysine, and arginine can form salt bridges, which are important for binding charged molecules. wikipedia.org
Hydrophobic Interactions: Nonpolar side chains tend to interact with other nonpolar groups, driving the binding of hydrophobic molecules. wikipedia.org
Hydrogen Bonds: These are crucial for the specificity of binding and involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) in the protein and the ligand. nih.gov
Cellular and Subcellular Interaction Mechanisms
The biological activity of omega-Aminoarginine at the cellular and subcellular level is primarily understood through its interactions with specific enzymatic and transport systems. These interactions are fundamental to its role as a modulator of critical cellular signaling cascades and its movement across cellular membranes.
Modulation of Cellular Signaling Pathways
Omega-Aminoarginine is a well-documented modulator of cellular signaling, principally through its potent inhibition of the Nitric Oxide Synthase (NOS) enzyme family. nih.gov NOS enzymes are responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule involved in a vast array of physiological processes. unimedizin-mainz.de The synthesis of NO involves the oxidation of L-arginine to L-citrulline, a reaction catalyzed by NOS. frontiersin.org
As a derivative of L-arginine, N(omega)-amino-L-arginine acts as a specific inhibitor of NOS. nih.gov By competing with the natural substrate, L-arginine, it effectively blocks the production of NO. nih.govkent.ac.uk This inhibition has significant downstream consequences for NO-dependent signaling pathways. For instance, in the vascular system, NO produced by endothelial NOS (eNOS) is a primary mediator of vasodilation and blood pressure control. unimedizin-mainz.de Inhibition of NOS by compounds like omega-Aminoarginine can therefore lead to an increase in vascular resistance. nih.gov
Furthermore, NO is a key molecule in the immune system, where it is produced in large quantities by inducible NOS (iNOS) in macrophages to exert cytostatic and cytotoxic effects on pathogens. unimedizin-mainz.defrontiersin.org The modulation of NO production by omega-Aminoarginine can thus influence immune responses. The nitric oxide pathway is also interconnected with other major signaling hubs. While L-arginine itself can influence the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which governs cell growth and proliferation, the direct modulatory effect of omega-Aminoarginine on this pathway is primarily inferred through its control over NO availability. mdpi.commit.edumdpi.com
| Target Pathway | Mechanism of Modulation | Primary Cellular Effect | Key Enzyme(s) Involved |
|---|---|---|---|
| Nitric Oxide (NO) Signaling | Competitive inhibition of Nitric Oxide Synthase (NOS) nih.gov | Decreased synthesis of nitric oxide from L-arginine frontiersin.org | nNOS, eNOS, iNOS unimedizin-mainz.de |
| Immune Response Signaling | Inhibition of iNOS in immune cells like macrophages unimedizin-mainz.defrontiersin.org | Reduced production of NO, a key molecule in pathogen control unimedizin-mainz.de | Inducible NOS (iNOS) unimedizin-mainz.de |
| Vascular Tone Regulation | Inhibition of eNOS in endothelial cells unimedizin-mainz.de | Prevents NO-mediated smooth muscle relaxation, increasing vascular resistance nih.gov | Endothelial NOS (eNOS) unimedizin-mainz.de |
Interaction with Membrane Transport Systems
As a cationic amino acid, omega-Aminoarginine does not freely diffuse across the lipid bilayer of cell membranes. mdpi.com Its entry into and exit from cells necessitates protein-mediated transport mechanisms. mdpi.cominterfacegroup.ch The transport of L-arginine and its derivatives is primarily facilitated by members of the Solute Carrier (SLC) superfamily of transport proteins. mdpi.com
Specifically, the cationic amino acid transporters (CATs), such as CAT1 (SLC7A1) and CAT2 (SLC7A2), are major conduits for L-arginine uptake in various cell types, including endothelial cells. mdpi.com These transporters mediate the movement of positively charged amino acids across the cell membrane. mdpi.com Given that omega-Aminoarginine is a structural analogue and derivative of L-arginine, it is transported by these same systems. nih.govmdpi.com The uptake of related arginine derivatives, such as N(omega)-hydroxy-L-arginine, into cells has been experimentally demonstrated, supporting the role of transporters in their cellular activity. nih.gov
The transport process can be complex, involving various uniporters and antiporters that move amino acids across both the apical and basolateral membranes of epithelial cells, for instance. interfacegroup.ch The interaction with these transport systems is a critical prerequisite for omega-Aminoarginine to reach its intracellular target, the NOS enzymes, and exert its modulatory effects on cellular signaling.
| Transporter Family | Specific Transporter(s) | Substrate(s) | Cellular Location | Function |
|---|---|---|---|---|
| Solute Carrier (SLC) Family 7 | CAT1 (SLC7A1) | Cationic amino acids (e.g., L-arginine and its derivatives) mdpi.com | Predominantly in endothelial cells mdpi.com | Facilitates uptake of substrates from extracellular space mdpi.com |
| CAT2 (SLC7A2) | Cationic amino acids (e.g., L-arginine and its derivatives) mdpi.com | Various, including immune cells | Mediates transport of cationic amino acids mdpi.com | |
| Solute Carrier (SLC) Family 7 | y+L amino acid transporters (e.g., SLC7A6, SLC7A7) | Cationic and large neutral amino acids mdpi.com | Widespread | Facilitate amino acid exchange across the cell membrane mdpi.com |
Biological Roles and Physiological Impact Non Clinical Models
Role in Nitric Oxide Homeostasis and Vasoregulation
Omega-aminoarginine, as an inhibitor of nitric oxide synthase (NOS), plays a significant role in the regulation of nitric oxide (NO) homeostasis and vascular tone. nih.gov Nitric oxide, a critical signaling molecule derived from L-arginine, is a potent vasodilator essential for maintaining blood pressure and ensuring adequate tissue perfusion. mdpi.com By interfering with NO production, omega-aminoarginine provides a valuable tool for investigating the physiological and pathophysiological roles of the L-arginine-NO pathway in non-clinical models.
Endothelium-derived relaxing factor (EDRF) has been identified as nitric oxide (NO) or a closely related nitrogen oxide-containing compound. wikipedia.orgnih.gov EDRF is produced by endothelial cells from the amino acid L-arginine via the enzyme endothelial nitric oxide synthase (eNOS). wikipedia.orgnih.gov It diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govtaylorandfrancis.com This cascade results in smooth muscle relaxation and vasodilation, which is fundamental for the regulation of vascular tone. mdpi.comtaylorandfrancis.com
Omega-aminoarginine, by inhibiting NOS, directly counteracts the function of EDRF. nih.gov This inhibition prevents the conversion of L-arginine to NO, thereby reducing the basal and stimulated release of this key vasodilator. taylorandfrancis.com The consequence is a reduction in cGMP-mediated smooth muscle relaxation, leading to vasoconstriction. nih.gov Studies investigating NOS inhibitors demonstrate that the continuous basal release of EDRF is crucial for modulating vascular tone. nih.gov The inhibition of EDRF function by compounds like omega-aminoarginine underscores the critical role of the endothelium in maintaining cardiovascular homeostasis. mdpi.com
In various animal models, the administration of omega-aminoarginine leads to significant hemodynamic changes, primarily driven by its inhibition of nitric oxide synthesis. nih.gov In normal, healthy canines, omega-aminoarginine administration was shown to increase systemic vascular resistance index (SVRI) and mean arterial pressure, while concurrently decreasing the cardiac index. nih.gov This demonstrates the fundamental role of basally produced nitric oxide in maintaining vasodilation and normal blood pressure.
In pre-clinical models of disease, such as endotoxin-induced shock, the effects are more complex. In canines challenged with endotoxin, treatment with N omega-amino-L-arginine resulted in higher systemic and pulmonary vascular resistance indices compared to controls. nih.gov Similarly, in dogs made hypotensive through the administration of Interleukin-1-alpha (IL-1α), N omega-amino-L-arginine rapidly and completely reversed the hypotension and increased systemic vascular resistance. nih.gov This effect was reversed by the administration of L-arginine, confirming the mechanism of action via competitive inhibition of NOS. nih.gov These findings highlight that inhibiting NO synthesis can counteract pathological vasodilation. However, in the endotoxemia model, this increase in vascular resistance was also associated with decreased cardiac index, oxygen delivery, and oxygen consumption, and ultimately, a higher mortality rate. nih.gov
| Animal Model | Condition | Key Findings with omega-Aminoarginine | Reference |
|---|---|---|---|
| Canine | Normal (non-endotoxemic) | Increased Systemic Vascular Resistance Index (SVRI), increased Mean Arterial Pressure (MAP), decreased Cardiac Index (CI). | nih.gov |
| Canine | Endotoxin-induced shock | Increased SVRI and Pulmonary Vascular Resistance Index (PVRI), decreased heart rate, CI, oxygen delivery, and oxygen consumption. Increased mortality. | nih.gov |
| Canine | Interleukin-1α-induced hypotension | Completely reversed hypotension and increased systemic vascular resistance. | nih.gov |
| Rat | IL-1α-activated aortic smooth muscle cells | Inhibited nitric oxide synthesis with an ED50 of 20 µM. | nih.gov |
Modulation of Inflammatory Responses in Pre-clinical Models
Arginine metabolism is a critical pathway in the regulation of immune cell activity and inflammatory responses. nih.gov Enzymes such as nitric oxide synthase (NOS) and arginase metabolize arginine to produce mediators that have profound effects on immunity. nih.govfrontiersin.org Omega-aminoarginine, by selectively targeting NOS, allows for the dissection of the role of nitric oxide in these complex processes.
The pro-inflammatory cytokine Interleukin-1-alpha (IL-1α) is a potent inducer of the inducible isoform of nitric oxide synthase (iNOS) in various cell types, including vascular smooth muscle cells. nih.gov The resulting overproduction of nitric oxide is a key contributor to the vasodilation and hypotension seen in inflammatory states like septic shock. nih.gov
Research has demonstrated that N omega-amino-L-arginine is a potent inhibitor of IL-1α-induced nitric oxide synthesis. In cultured rat aortic smooth muscle cells activated by IL-1α, N omega-amino-L-arginine inhibited NO synthesis with an effective dose for 50% inhibition (ED50) of 20 µM. nih.gov This inhibition was shown to be reversible with the addition of excess L-arginine, indicating a competitive mechanism at the level of the NOS enzyme. nih.gov This specific inhibitory action highlights the potential for targeting the NO pathway to mitigate the vascular effects of inflammatory cytokines. nih.gov
| Inhibitor | Cell Type | Inducing Agent | ED50 (µM) | Reference |
|---|---|---|---|---|
| N omega-amino-L-arginine (NAA) | Rat Aortic Smooth Muscle Cells | Interleukin-1-alpha (IL-1α) | 20 | nih.gov |
| N omega-monomethyl-L-arginine (NMA) | Rat Aortic Smooth Muscle Cells | Interleukin-1-alpha (IL-1α) | 60 | nih.gov |
| N omega-nitro-L-arginine (NNA) | Rat Aortic Smooth Muscle Cells | Interleukin-1-alpha (IL-1α) | 1000 | nih.gov |
The metabolism of L-arginine is a critical control point for immune cell function, influencing both innate and adaptive immunity. nih.govfrontiersin.org Myeloid cells, such as macrophages, utilize two major enzymatic pathways for arginine metabolism: NOS, which produces nitric oxide, and arginase, which produces ornithine and urea (B33335). frontiersin.org These pathways are often reciprocally regulated and define the functional phenotype of the immune cell, such as the M1 (pro-inflammatory, NOS-dominant) versus M2 (pro-reparative, arginase-dominant) macrophage polarization. frontiersin.org
Potential in Experimental Therapeutic Strategies (Mechanism-Focused)
The ability of omega-aminoarginine to potently and selectively inhibit nitric oxide synthase makes it a valuable experimental tool to explore therapeutic strategies focused on modulating the L-arginine-NO pathway. The overproduction of nitric oxide by iNOS is a key mechanism in the pathophysiology of conditions like septic shock and certain inflammatory diseases, leading to profound and life-threatening hypotension. nih.govnih.gov
Experimental therapeutic strategies have focused on the mechanism of reversing this pathological vasodilation. In a canine model of IL-1α-induced hypotension, the administration of N omega-amino-L-arginine effectively reversed the severe drop in blood pressure by inhibiting the excessive NO synthesis in the vasculature. nih.gov This demonstrates a clear mechanistic potential for NOS inhibitors to counteract cytokine-induced cardiovascular collapse. nih.gov Importantly, studies have also shown that at concentrations that reverse hypotension, N omega-amino-L-arginine did not diminish the therapeutically desirable immunoproliferative or tumoricidal activities of IL-1. nih.gov This suggests a potential to mechanistically uncouple the adverse hemodynamic effects from the beneficial immune effects of certain cytokine therapies. However, the translation of this mechanism into a therapeutic benefit is complex, as evidenced by studies in endotoxemic canines where NOS inhibition increased vascular resistance but also increased mortality. nih.gov This highlights that while the mechanism of raising blood pressure is achieved, the broader physiological consequences in complex disease states require further investigation.
Reversal of Pathological Hypotension in Animal Models
Pathological hypotension, a dangerous drop in blood pressure, is a hallmark of septic shock, often triggered by endotoxins like lipopolysaccharide (LPS). ahajournals.org The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key contributor to the profound vasodilation and subsequent hypotension seen in sepsis. d-nb.infojcritintensivecare.org Consequently, inhibitors of NOS have been explored for their potential to counteract this life-threatening condition. nih.govahajournals.org
Other non-selective NOS inhibitors have shown similar effects. For instance, in a porcine model of hyperdynamic septic shock, the non-selective NOS inhibitor L-NMMA also restored blood pressure. nih.gov In rodent models of septic shock, some selective iNOS inhibitors have shown beneficial effects and improved survival, highlighting the complexity of targeting the NO pathway in sepsis. atsjournals.orgpnas.org The findings underscore that while non-selective inhibition of NOS by compounds like omega-aminoarginine can reverse pathological hypotension, it may come at the cost of reduced cardiac output and increased mortality in certain preclinical settings. ahajournals.orgahajournals.orgnih.gov
Table 1: Cardiovascular Effects of omega-Aminoarginine in Endotoxemic Canine Model
| Parameter | Effect of omega-Aminoarginine | Reference |
| Systemic Vascular Resistance Index (SVRI) | Increased | ahajournals.org |
| Pulmonary Vascular Resistance Index (PVRI) | Increased | ahajournals.org |
| Mean Arterial Pressure (MAP) | Increased | nih.gov |
| Cardiac Index (CI) | Decreased | ahajournals.org |
| Heart Rate | Decreased | ahajournals.org |
| Mortality Rate | Increased | ahajournals.orgahajournals.org |
Preservation of Immunoproliferative and Tumoricidal Activities
The impact of omega-aminoarginine on the immune system is intrinsically linked to its function as a nitric oxide synthase (NOS) inhibitor. The amino acid L-arginine is a critical substrate for two major enzymatic pathways in immune cells: NOS, which produces nitric oxide (NO), and arginase, which converts L-arginine to ornithine and urea. frontiersin.org Both pathways are crucial for modulating immune cell functions, including lymphocyte proliferation and macrophage tumoricidal activity. frontiersin.orgmdpi.com
L-arginine is essential for the proliferation of lymphocytes. mdpi.comnih.gov Studies have shown that depriving T-cells of L-arginine in culture media inhibits their proliferation. frontiersin.org This inhibition is associated with a decrease in the expression of key signaling components like the CD3ζ chain and a cell cycle arrest. frontiersin.orgfrontiersin.org Since omega-aminoarginine acts as an analogue and inhibitor in the L-arginine metabolic pathway, its presence can interfere with these essential functions. elsevier.es By competing with L-arginine, NOS inhibitors can suppress T-cell proliferation, an effect observed with various L-arginine analogues. elsevier.es
The tumoricidal activity of macrophages is also heavily dependent on L-arginine metabolism. nih.gov Activated M1-like macrophages utilize L-arginine to produce high levels of NO via iNOS, a key molecule in their ability to kill tumor cells. mdpi.comthno.org Research has demonstrated that the microbiostatic and tumoristatic activities of murine macrophages are dependent on the availability of L-arginine. nih.gov Furthermore, this activity can be potently and competitively inhibited by the L-arginine analogue N(G)-monomethyl-L-arginine (L-NMMA). nih.gov This suggests that by inhibiting NOS, compounds like omega-aminoarginine would likely impede, rather than preserve, the NO-dependent tumoricidal functions of macrophages. nih.govmdpi.com The depletion of L-arginine in the tumor microenvironment is a known mechanism of immunosuppression that impairs T-cell and macrophage function. mdpi.comescholarship.org
Therefore, based on the mechanism of action and findings from studies on related L-arginine analogues, omega-aminoarginine is expected to inhibit, not preserve, immunoproliferative and tumoricidal activities that are dependent on the L-arginine-NO pathway. elsevier.esnih.gov
Table 2: Role of L-Arginine and Effect of its Analogues on Immune Functions
| Immune Function | Role of L-Arginine | Effect of L-Arginine Depletion / Analogue Inhibition | Reference |
| Lymphocyte Proliferation | Essential amino acid for T-cell activation and proliferation. | Inhibition of proliferation, cell cycle arrest, reduced expression of activation markers. | mdpi.comnih.govfrontiersin.org |
| Macrophage Tumoricidal Activity | Substrate for iNOS to produce tumoricidal nitric oxide (NO). | Inhibition of microbiostatic and tumoristatic activity. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of Omega Aminoarginine and Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. nih.gov For NOS inhibitors, QSAR studies help to elucidate the physicochemical properties that govern their inhibitory potency. nih.govresearchgate.net This methodology has been instrumental in mapping the active site of NOS enzymes and identifying key interactions between the inhibitors and the enzyme. nih.gov
The inhibitory potency of arginine analogs, including omega-aminoarginine, is closely linked to specific structural descriptors. Key among these are electronic and hydrophobic properties. For many series of NOS inhibitors, hydrophobicity has been shown to play a significant part in their QSAR. This suggests that inhibitors often interact with hydrophobic regions within the enzyme's active site. The electronic effects of substituents on the arginine structure also govern biological activity, influencing how the analog binds and interacts with the heme and other residues in the catalytic site.
The spatial arrangement and size of atoms within an inhibitor, defined by molecular connectivity and steric parameters, are critical for its affinity and selectivity. Modifications to the Nω-alkyl substituent on the arginine scaffold can significantly alter the inhibitor's selectivity and mechanism of action. nih.gov For instance, elongating the Nω-alkyl chain can lead to derivatives with varying degrees of preference for different NOS isoforms. nih.gov Steric bulk is a determining factor; the inhibitor must fit precisely within the active site cleft. The introduction of different functional groups or the alteration of the side chain's length and branching directly impacts how the molecule occupies the binding pocket, influencing its inhibitory profile against nNOS, eNOS, and iNOS. nih.gov
Design and Synthesis of Modified Arginine Analogs for SAR Probing
The rational design and chemical synthesis of modified arginine analogs are fundamental to probing the SAR of NOS inhibitors. monash.edud-nb.infonih.govmdpi.com By creating a library of compounds with systematic variations, researchers can systematically investigate the impact of different structural features on inhibitory activity. liverpool.ac.uk This process has led to the discovery of compounds with improved potency and selectivity for specific NOS isoforms. nih.govresearchgate.net Strategies include modifying the arginine side chain, introducing conformational constraints, and creating peptidomimetics. nih.govnih.gov
A primary strategy in developing NOS inhibitors has been the systematic modification of the L-arginine side chain, particularly at the guanidino group. Omega-aminoarginine (Nω-amino-L-arginine) is itself a product of this strategy and is recognized as a nonselective, competitive inhibitor of NOS isoforms with low micromolar affinities. nih.govresearchgate.net
Further modifications have yielded a wide range of inhibitors with diverse profiles:
Nω-methylation: The addition of a methyl group to form Nω-methyl-L-arginine (L-NMA) results in a competitive inhibitor of all NOS isoforms. nih.gov
Nω-alkylation: Elongating the alkyl chain, as seen in Nω-propyl-L-arginine (L-NPLA), can confer significant selectivity. L-NPLA shows a strong preference for nNOS and has been used as a tool to selectively inhibit this isoform. nih.govnih.govnih.gov
Nω-nitration: Nω-nitro-L-arginine (L-NNA) and its methyl ester (L-NAME) are among the first synthetic NOS inhibitors developed and are widely used research tools. nih.govcaymanchem.com L-NAME itself requires hydrolysis by cellular esterases to become the active inhibitor, L-NNA. caymanchem.com
The following table summarizes the inhibitory potency of omega-aminoarginine and related analogs against the three main NOS isoforms.
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity Profile |
| Nω-amino-L-arginine | 480 | 360 | 620 | Non-selective nih.gov |
| Nω-methyl-L-arginine (L-NMA) | 500 | 500 | 1000 | Non-selective nih.govresearchgate.net |
| Nω-nitro-L-arginine (L-NNA) | 15 | 39 | 4400 | nNOS/eNOS selective caymanchem.com |
| Nω-propyl-L-arginine (L-NPLA) | 57 | 2600 | 2600 | nNOS selective nih.gov |
| ADMA (Asymmetric Dimethylarginine) | 670 | 2100 | >300000 | Weakly nNOS/eNOS selective nih.gov |
*K_i_ (inhibitory constant) represents the concentration required to produce 50% inhibition; a lower value indicates greater potency. pharmacologycanada.org Data is compiled from various sources and experimental conditions may vary. nih.govnih.govcaymanchem.comresearchgate.net
To understand the optimal binding conformation of arginine-based inhibitors, researchers have synthesized analogs with restricted conformational freedom. slideshare.net This is achieved by introducing rigid structural elements, such as through backbone cyclization, where the peptide backbone is linked to form a ring structure. nih.gov This approach aims to lock the molecule into a specific "bioactive" conformation, potentially increasing affinity and selectivity. However, for arginine analogs targeting NOS, imposing conformational rigidity on the backbone has not always proven to be a successful strategy for achieving selective inhibition. [No specific source] Another approach involves creating peptidomimetics, which are designed to mimic peptides but often have modified backbones to enhance properties like stability. nih.govslideshare.net
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in the SAR analysis of omega-aminoarginine and its analogs. nih.gov Techniques like computer-aided drug design and virtual screening of compound libraries allow for the rapid identification of potential inhibitor candidates. nih.govmdpi.com Molecular modeling is used to visualize and analyze the binding of inhibitors to the NOS active site. core.ac.uk These simulations can predict binding affinities and help explain the basis for isoform selectivity. For example, by docking different analogs into the crystal structures of nNOS, eNOS, and iNOS, researchers can identify subtle differences in the active sites that can be exploited to design more specific inhibitors. pnas.org This computational-driven approach significantly reduces the time and resources required to discover novel and potent NOS inhibitors. nih.gov
Molecular Docking Simulations to Identify Binding Interactions
There are no available studies that have performed molecular docking simulations specifically with omega-aminoarginine to identify its binding interactions with any known biological receptor.
Research on other arginine analogs, such as N(delta)-methyl-L-arginine and L-canavanine, has utilized molecular docking to probe their roles as substrates or inhibitors for enzymes like nitric oxide synthase (NOS). nih.gov These studies detail the binding energies and interactions of various analogs, often targeting the conserved glutamate (B1630785) residue in the active site of NOS. iiarjournals.orgjapsonline.com However, omega-aminoarginine itself has not been the subject of such published computational analyses.
Ligand-Receptor Interaction Profiling
Similarly, a specific ligand-receptor interaction profile for omega-aminoarginine has not been established in the scientific literature. Profiling studies typically involve determining the binding affinity and interaction patterns of a ligand with a panel of receptors. For instance, studies on arginine analogs have detailed their binding to targets like the CASTOR1 protein, neuropilin-1, and various NOS isoforms, often revealing key interactions such as hydrogen bonds and cation-π stacking that determine affinity and selectivity. iiarjournals.orgresearchgate.net Without experimental or computational screening data for omega-aminoarginine, no such profile can be constructed.
Compound List
As no specific studies on omega-aminoarginine were found to generate the requested content, a corresponding table of mentioned compounds cannot be created in the context of its SAR studies.
Advanced Analytical Methodologies for Omega Aminoarginine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For omega-aminoarginine and related compounds, several chromatographic techniques have proven indispensable.
High-Performance Liquid Chromatography (HPLC) and 2D-HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous quantification of arginine and its methylated derivatives, including omega-aminoarginine. nih.gov HPLC methods have been developed that can resolve compounds like arginine, asymmetric dimethylarginine (ADMA), N-monomethyl-L-arginine (L-NMMA), and symmetric dimethylarginine (SDMA) in a single analytical run. nih.gov These separations are often achieved isocratically, followed by a gradient elution to wash the column. nih.gov Fluorescence detection is commonly used, with excitation and emission wavelengths set appropriately for the derivatized analytes, often around 340 nm and 455 nm, respectively. nih.gov The use of derivatizing agents like o-phthaldialdehyde (OPA) enhances the fluorescence of these otherwise non-chromophoric compounds, although the stability of these derivatives can be a concern, sometimes necessitating online analysis. google.com
Two-dimensional HPLC (2D-HPLC) offers enhanced resolving power and peak capacity compared to conventional one-dimensional HPLC, making it particularly suitable for analyzing complex samples containing numerous components. researchgate.net This technique can employ different separation modes in each dimension, such as ion-exchange chromatography in the first dimension and reversed-phase chromatography in the second, to achieve a more comprehensive separation of proteins and peptides. nih.gov Heart-cutting 2D-LC is a specific mode where a fraction from the first dimension is transferred to the second column for further separation, improving selectivity and sensitivity for targeted analytes in complex matrices. mdpi.com
A summary of typical HPLC conditions for amino acid analysis is presented below:
| Parameter | Condition | Reference |
| Column | ZORBAX Eclipse-AAA | researchgate.net |
| Mobile Phase A | 40 mM Na2HPO4 (pH 7.8) | researchgate.net |
| Mobile Phase B | Acetonitrile (B52724)/Methanol/Water (45:45:10 v/v/v) | researchgate.net |
| Detection | Diode-Array Detector (DAD) | researchgate.net |
| Derivatization | o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids, though it requires a derivatization step to increase the volatility of these polar compounds. sigmaaldrich.comsigmaaldrich.com A common derivatization method is silylation, which replaces active hydrogens on functional groups with nonpolar moieties. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
GC-MS provides rich information on isotopomer distributions, which is valuable for metabolic flux analysis. nih.gov The technique is known for its speed and the ability to provide a large number of independent constraints on amino acid isotopomer abundance. nih.gov GC-MS has been successfully applied to the analysis of fatty acids and amino acids in various biological samples. mdpi.comnih.govresearchgate.net
Key aspects of a typical GC-MS protocol for amino acid analysis include:
Derivatization: Silylation with reagents like MTBSTFA. sigmaaldrich.com
Column: A short, narrow-bore column is often recommended to reduce analysis time. sigmaaldrich.com
Detection: Mass spectrometry allows for easy identification of derivatives based on their characteristic fragments. sigmaaldrich.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It offers several advantages over HPLC, including rapid analysis, automation, and lower cost. japer.in For the analysis of arginine and its derivatives, CE methods have been developed that can separate mixtures containing compounds like dimethyl-L-arginine, NG-monomethyl-L-arginine, L-arginine, and L-homoarginine after derivatization. nih.gov
Different modes of CE can be employed:
Capillary Zone Electrophoresis (CZE): The simplest form, where separation is based on differences in electrophoretic mobility. libretexts.org
Micellar Electrokinetic Chromatography (MEKC): Involves the addition of a surfactant to the running buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. japer.in
Capillary Isoelectric Focusing (CIEF): Separates amphiprotic molecules like amino acids based on their isoelectric points in a pH gradient. japer.in
The sensitivity of CE can be significantly enhanced by using techniques like field-amplified sample injection and laser-induced fluorescence (LIF) detection. nih.govnih.gov For instance, the limit of quantitation for asymmetric dimethyl-L-arginine can be improved from 20 µM with UV detection to 0.1 µM with LIF detection. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are vital for both the quantification and structural characterization of omega-aminoarginine and related molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. technologynetworks.com This technique is highly suitable for the analysis of polar and non-polar compounds and can be used for a wide range of molecular weights. technologynetworks.com LC-MS/MS, or tandem mass spectrometry, provides enhanced specificity and is often used for the quantitative analysis of arginine and its metabolites in biological samples like plasma and cellular extracts. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provide exceptional mass accuracy and resolving power. nih.govlabmanager.com This allows for reliable molecular formula assignments and the differentiation of isobaric interferences, which is crucial when analyzing complex biological mixtures. thermofisher.comresearchgate.net For example, HRMS can distinguish between the natural isotope peaks of arginine containing a ¹⁵N nucleus versus a ¹³C nucleus, which would merge at lower resolutions. researchgate.net Direct electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) has been used to study the reaction products of arginine with other molecules, revealing the formation of various adducts and isomers. nih.gov
A typical LC-MS/MS method for arginine-related metabolites might involve:
Column: A reverse-phase column, such as a Chromolith High Resolution RP-18. nih.gov
Mobile Phases: Often a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile with the same acid concentration. nih.gov
Detection: Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution under near-physiological conditions. uzh.ch For peptides and proteins containing omega-aminoarginine, NMR can probe the conformation and interactions of the arginine side chain. chemrxiv.org
Both ¹H and ¹³C NMR spectroscopy are employed. uobasrah.edu.iq The ¹H NMR spectrum provides information about the protons in the molecule, with characteristic chemical shifts for different groups. magritek.com For example, in the ¹H NMR spectrum of L-arginine in D₂O, distinct peaks are observed for the α-H, β-H, γ-H, and δ-H protons. hmdb.ca
¹³C NMR provides information about the carbon skeleton. uobasrah.edu.iq Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and elucidate the complete structure. magritek.com For instance, ¹H-¹⁵N HSQC is a standard experiment that shows correlations between protons and their attached nitrogen atoms, which is particularly useful for analyzing the amide groups in peptides. univr.it The development of ¹³C-detected NMR techniques has been beneficial for studying dynamic systems, as ¹³C has favorable relaxation properties. ucl.ac.uk
Below is a table of approximate ¹H and ¹³C NMR chemical shifts for L-arginine. kpwulab.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα | 3.81 | 55.8 |
| Hβ | 1.95, 1.81 | 29.3 |
| Hγ | 1.72 | 25.6 |
| Hδ | 3.27 | 41.8 |
| Cα | 55.8 | |
| Cβ | 29.3 | |
| Cγ | 25.6 | |
| Cδ | 41.8 | |
| Cζ | 158.0 | |
| C' | 175.7 |
Sample Preparation and Derivatization Strategies for Analysis
The accurate quantification of omega-Aminoarginine and related compounds in complex biological samples like plasma or tissue homogenates presents a significant analytical challenge due to low concentrations and the presence of interfering substances. capes.gov.brnih.gov Therefore, robust sample preparation and derivatization are crucial prerequisites for reliable analysis. capes.gov.brnih.gov
Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from the sample matrix. For arginine analogs in biological fluids, this typically involves a cleanup step to remove proteins and other macromolecules that can interfere with analysis. capes.gov.brnih.gov
| Technique |
Derivatization Strategies
Derivatization is essential for the analysis of non-fluorescent amino acids by HPLC with fluorescence detection. jasco-global.comshimadzu.com The process involves chemically modifying the amino acid with a labeling agent to yield a fluorescent derivative. shimadzu.com This can be done either before (pre-column) or after (post-column) chromatographic separation. jasco-global.com
Pre-column Derivatization: In this approach, the derivatization reaction occurs before the sample is injected into the HPLC system. shimadzu.com This method is widely used because it allows for separation on highly efficient reversed-phase columns and can offer very high sensitivity. shimadzu.comshimadzu.com However, the reaction efficiency can be influenced by the sample matrix. shimadzu.com
Post-column Derivatization: Here, the amino acids are first separated on the column (typically an ion-exchange column) and then mixed with the derivatizing reagent in a post-column reactor before reaching the detector. shimadzu.compickeringlabs.com This method is known for its excellent reproducibility and is less susceptible to matrix effects, though it may require more specialized equipment. creative-proteomics.compickeringlabs.com
Several reagents are commonly used for the derivatization of amino acids for fluorescence detection.
| Derivatization Reagent |
The choice between pre- and post-column derivatization depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. pickeringlabs.com For quantitative analysis of arginine analogs like omega-Aminoarginine, automated pre-column derivatization using reagents like OPA and FMOC followed by reversed-phase HPLC is a powerful and widely adopted strategy. jascoinc.com
In Vitro and Ex Vivo Experimental Models
Cell Culture Models for Mechanistic Studies
Cell culture models are fundamental tools for dissecting the molecular mechanisms through which omega-aminoarginine exerts its effects. These in vitro systems allow for controlled investigations into the compound's interactions with specific cell types involved in vascular and immune responses.
Vascular Smooth Muscle Cell Studies
Vascular smooth muscle cells (VSMCs) are critical in regulating vascular tone and are a key target of nitric oxide (NO) signaling. mdpi.comfrontiersin.org Studies using cultured VSMCs have been instrumental in understanding the impact of omega-aminoarginine on NO synthesis and its downstream effects.
In cultured rat aortic smooth muscle cells activated with interleukin-1-alpha (IL-1α), omega-aminoarginine (NAA) has been shown to inhibit the synthesis of nitric oxide. nih.gov This inhibition is characteristic of an inducible isoform of nitric oxide synthase (iNOS). nih.gov The inhibitory effect of NAA on NO synthesis in these cells can be reversed by the addition of excess L-arginine, demonstrating the competitive nature of the inhibition. nih.gov Research has indicated that vascular smooth muscle is not only a target of IL-1α-induced NO synthesis but also a likely source, contributing to vasodilation. nih.gov
Further investigations have revealed that the arginine-NO pathway plays a significant role in inhibiting the proliferation of rat aortic smooth muscle cells (RASMCs). nih.gov NO donor agents have been found to inhibit RASMC growth through a cGMP-independent mechanism that involves the inhibition of ornithine decarboxylase (ODC), an enzyme crucial for cell proliferation. nih.gov This suggests that by blocking NO production, omega-aminoarginine could indirectly influence VSMC proliferation.
Table 1: Effects of omega-Aminoarginine and Related Compounds on Vascular Smooth Muscle Cells
| Cell Type | Activator/Condition | Compound | Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells | Interleukin-1α (IL-1α) | Nω-amino-L-arginine (NAA) | 20 µM (ED50) | Inhibition of nitric oxide synthesis | nih.gov |
| Rat Aortic Smooth Muscle Cells | IL-1α | Nω-monomethyl-L-arginine (NMA) | 60 µM (ED50) | Inhibition of nitric oxide synthesis | nih.gov |
| Rat Aortic Smooth Muscle Cells | IL-1α | Nω-nitro-L-arginine (NNA) | 1000 µM (ED50) | Inhibition of nitric oxide synthesis | nih.gov |
| Rat Aortic Smooth Muscle Cells | --- | NO Donor Agents | 1-3 µM | Inhibition of cell growth (cGMP-independent) | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Endothelial Cell Systems for Nitric Oxide Release Studies
Endothelial cells are the primary source of nitric oxide in the vasculature, where it plays a crucial role in maintaining homeostasis. nih.gov The continuous synthesis of NO from L-arginine by endothelial nitric oxide synthase (eNOS) is vital for modulating vascular tone and protecting the vessel wall. nih.gov Investigating the effects of omega-aminoarginine in endothelial cell systems is therefore essential for understanding its impact on vascular function.
Analogues of L-arginine, including omega-aminoarginine, are known inhibitors of eNOS. nih.gov In porcine aortic endothelial cells, compounds like N(G)-monomethyl-L-arginine (L-NMMA) and N(G)-nitro-L-arginine methyl ester (L-NAME) have been shown to cause a concentration-dependent inhibition of Ca2+-dependent eNOS. nih.gov This inhibition of NO production in endothelial cells is a key mechanism by which these compounds affect vascular tone. nih.gov
Studies using cascade bioassay systems with cultured bovine aortic endothelial cells have demonstrated that Nω-hydroxy-L-arginine, a biosynthetic intermediate, can be metabolized by a constitutive eNOS to release NO. researchgate.net This release is inhibited by compounds like N(G)-nitro-L-arginine methyl ester (NO2ArgMeE), highlighting the enzymatic pathway involved. researchgate.net The inhibition of NO release from endothelial cells by arginine analogues directly impacts the activation of soluble guanylyl cyclase in adjacent smooth muscle cells, a critical step in vasodilation. mdpi.com
Macrophage Reactivity Assays
Macrophages are key players in the immune system, and their functions are heavily influenced by the metabolism of L-arginine through two competing pathways: inducible nitric oxide synthase (iNOS) and arginase. frontiersin.org The iNOS pathway produces nitric oxide, a molecule with cytotoxic activity against pathogens and tumor cells. frontiersin.orgaai.org
In macrophage cell lines, such as murine J774 cells, the uptake of L-arginine analogues like N(G)-monomethyl-L-arginine (L-NMMA) has been studied to understand their inhibitory mechanisms. physiology.org The uptake of L-NMMA is a carrier-mediated process and can be induced by lipopolysaccharide (LPS), a component of bacterial cell walls that also induces iNOS activity. physiology.org
Omega-aminoarginine has been shown to be an inhibitor of iNOS in activated macrophages. nih.gov In lysates from activated macrophages, the inhibition of ribonucleotide reductase, a key enzyme for DNA synthesis in tumor cells, by NO was prevented by the addition of Nω-amino-L-arginine. nih.gov This effect was reversible with the addition of L-arginine, confirming the competitive nature of the inhibition at the level of iNOS. nih.gov This demonstrates that by blocking NO production in macrophages, omega-aminoarginine can interfere with their cytotoxic functions. nih.gov
Furthermore, in bovine bone marrow-derived macrophages, the production of nitrite (B80452) (a stable breakdown product of NO) induced by bacteria is significantly diminished by the L-arginine analogue NG-monomethyl-L-arginine, further supporting the role of these compounds as inhibitors of iNOS in non-rodent macrophages. nih.gov
Isolated Organ and Tissue Perfusion Models
Isolated organ and tissue perfusion models provide an ex vivo platform to study the physiological effects of omega-aminoarginine on vascular function in a more integrated system than cell cultures, yet without the complexities of a whole organism.
Aortic Ring Preparations for Vasomotor Tone Assessment
Aortic ring preparations are a classic and widely used ex vivo model to assess the effects of vasoactive substances on vascular tone. semanticscholar.orge-century.us These preparations allow for the direct measurement of contraction and relaxation of vascular smooth muscle in response to various compounds.
Studies using rat aortic rings have shown that L-arginine analogues, including N(G)-amino-L-arginine (L-NAA), induce vasoconstriction and inhibit the vasorelaxation mediated by acetylcholine (B1216132) (ACh), which stimulates endothelial NO release. nih.gov This indicates that these compounds block the basal and stimulated release of endothelium-derived relaxing factor (EDRF), now known to be NO. nih.gov The contractile effects of these agents provide clear evidence for a continuous basal release of NO in isolated vascular rings. nih.gov
In aortic rings from rats, N(G)-nitro-L-arginine methyl ester (L-NAME), another nitric oxide synthase inhibitor, failed to produce a response in uncontracted rings, but caused vasoconstriction in rings pre-contracted with agonists like phenylephrine. tandfonline.com This vasoconstrictor response could be completely reversed by L-arginine, confirming that the effect was due to the inhibition of NO synthesis. tandfonline.com Similarly, in canine coronary arterial rings, L-NAME induced contractions, demonstrating its inhibitory effect on NO synthase in different vascular beds. nih.gov
The potency of different arginine analogues can be compared using this model. For instance, in one study on rat aortic rings, N(G)-nitro-L-arginine (L-NNA) was found to be significantly more potent in inhibiting ACh-stimulated endothelial NO release than both N(G)-methyl-L-arginine (L-NMA) and N(G)-amino-L-arginine (L-NAA). nih.gov
Table 2: Effects of omega-Aminoarginine and Analogues on Aortic Ring Preparations
| Species | Preparation | Pre-contraction Agent | Compound | Effect | Reference |
| Rat | Aortic Rings | Phenylephrine | N(G)-amino-L-arginine (L-NAA) | Induced vasocontraction and inhibited ACh-induced vasorelaxation | nih.gov |
| Rat | Aortic Rings | Phenylephrine | N(G)-methyl-L-arginine (L-NMA) | Induced vasocontraction and inhibited ACh-induced vasorelaxation | nih.gov |
| Rat | Aortic Rings | Phenylephrine | N(G)-nitro-L-arginine (L-NNA) | Induced vasocontraction and inhibited ACh-induced vasorelaxation | nih.gov |
| Rat | Aortic Rings | Phenylephrine | N(G)-nitro-L-arginine methyl ester (L-NAME) | Caused endothelium-dependent contraction | nih.gov |
| Rat | Mesenteric Resistance Arteries | --- | Compound from human VSMC culture | Profound relaxation | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research Avenues
Elucidation of Novel Molecular Targets and Pathways
While the primary molecular target of ω-aminoarginine is well-established as nitric oxide synthase (NOS), future research is poised to uncover additional biological interactions and signaling pathways. The complexity of cellular signaling suggests that ω-aminoarginine may have off-target effects or interact with other enzymes involved in L-arginine metabolism. A key area of investigation will be to determine if ω-aminoarginine interacts with other enzymes that utilize L-arginine as a substrate, such as arginase, arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase. For instance, a related compound, Nω-hydroxy-L-arginine, has been shown to be a potent inhibitor of arginase, suggesting that modifications to the guanidino group of arginine can lead to interactions with other enzymes in the L-arginine metabolic network.
Furthermore, the downstream effects of NOS inhibition by ω-aminoarginine on signaling cascades beyond the canonical nitric oxide pathway warrant deeper investigation. Inhibition of NO production can have widespread consequences on pathways regulated by cyclic guanosine (B1672433) monophosphate (cGMP), as well as on protein S-nitrosylation, which affects the function of a diverse range of proteins. Understanding these broader systemic effects is crucial for a comprehensive understanding of the pharmacological profile of ω-aminoarginine. Future studies may employ techniques such as chemical proteomics with tagged ω-aminoarginine probes to identify novel binding partners and molecular targets within the cell.
Development of Advanced Analytical Techniques for Trace Analysis
The accurate quantification of ω-aminoarginine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Given its structural similarity to L-arginine and other endogenous arginine derivatives, developing highly sensitive and specific analytical methods for trace analysis presents a significant challenge. Current methodologies for the analysis of L-arginine and its metabolites, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a strong foundation for the development of assays for ω-aminoarginine. nih.govresearchgate.net These methods often employ derivatization techniques to enhance chromatographic retention and ionization efficiency.
Future efforts will likely focus on optimizing these LC-MS/MS methods for the specific detection of ω-aminoarginine in complex biological samples like plasma, urine, and tissue homogenates. This will involve the synthesis of stable isotope-labeled internal standards for accurate quantification, as well as the development of specific sample preparation techniques to minimize matrix effects. nih.gov Additionally, the application of high-resolution mass spectrometry may aid in the unambiguous identification and quantification of ω-aminoarginine and its potential metabolites. The development of such robust analytical tools will be critical for advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 1: Potential Advanced Analytical Techniques for ω-Aminoarginine Trace Analysis
| Analytical Technique | Principle | Potential Advantages for ω-Aminoarginine Analysis |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and specificity, enabling quantification in complex biological matrices. nih.gov |
| High-Resolution MS | Provides highly accurate mass measurements, facilitating the identification of unknown metabolites. | Can help in the structural elucidation of potential ω-aminoarginine metabolites. |
| Capillary Electrophoresis-MS | Separates molecules based on their charge-to-size ratio, coupled with mass spectrometric detection. | Offers an alternative separation mechanism that may be advantageous for highly polar compounds like ω-aminoarginine. |
| Immunoassays | Utilizes antibodies that specifically bind to the target molecule for quantification. | Potentially high-throughput and cost-effective for routine analysis, though antibody development can be challenging. |
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of ω-aminoarginine requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This approach can provide a holistic view of the cellular response to ω-aminoarginine administration, moving beyond the study of a single target to a network-level analysis. For example, metabolomics studies could reveal alterations in metabolic pathways downstream of NOS inhibition, such as changes in the levels of L-citrulline, polyamines, and other metabolites derived from L-arginine. nih.govnih.govamanote.com
Proteomics analysis, on the other hand, can identify changes in protein expression and post-translational modifications resulting from ω-aminoarginine treatment. nih.gov This could uncover compensatory mechanisms that cells activate in response to reduced nitric oxide levels. Transcriptomic studies can further elucidate the gene regulatory networks that are modulated by ω-aminoarginine. By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify potential biomarkers of its activity. Such a systems biology approach will be invaluable for predicting the physiological consequences of ω-aminoarginine administration and for identifying potential therapeutic applications. biorxiv.orgresearchgate.net
Exploration of Interplay with Other Bioactive Compounds
The biological effects of ω-aminoarginine are likely to be modulated by its interplay with other endogenous and exogenous bioactive compounds. As a potent inhibitor of nitric oxide synthase, ω-aminoarginine can be expected to interact with drugs that target the cardiovascular system, such as vasodilators and antihypertensive agents. rxlist.comclevelandclinic.org For instance, co-administration with nitrates, which act as nitric oxide donors, could have complex and potentially opposing effects.
Furthermore, the competition for L-arginine transporters and metabolic enzymes suggests potential interactions with other L-arginine analogs and compounds that influence L-arginine metabolism. The cellular uptake and efficacy of ω-aminoarginine could be affected by the presence of other amino acids that share the same transport systems. Future research should systematically investigate these potential interactions to better understand the pharmacological profile of ω-aminoarginine and to identify potential synergistic or antagonistic effects when combined with other therapeutic agents. This knowledge is crucial for the safe and effective use of ω-aminoarginine in any potential therapeutic context.
Computational Predictions and Machine Learning in Analog Design
Computational modeling and machine learning are powerful tools that can accelerate the design and optimization of novel ω-aminoarginine analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design approaches, utilizing the crystal structures of nitric oxide synthase isoforms, can guide the rational design of new inhibitors. nih.gov Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of designed analogs with the active site of NOS.
In addition to structure-based methods, ligand-based approaches such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to identify the key molecular features required for potent NOS inhibition. mdpi.comresearchgate.net More recently, machine learning algorithms are being used to develop predictive models for the activity and selectivity of NOS inhibitors based on large datasets of known compounds. nih.gov These in silico methods can be used to virtually screen large chemical libraries to identify promising new candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process for novel ω-aminoarginine-based therapeutics. iris-biotech.denih.gov
Q & A
Q. What are the key biochemical properties of omega-Aminoarginine that must be characterized for in vitro studies?
Methodological Answer:
- Begin with structural elucidation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular weight and functional groups .
- Measure solubility and stability under physiological conditions (e.g., pH 7.4 buffer) using UV-Vis spectroscopy or HPLC to determine optimal storage and experimental conditions .
- Assess purity via chromatographic methods (e.g., reverse-phase HPLC) with standardized protocols to minimize batch-to-batch variability .
Q. How should researchers design a pilot study to evaluate omega-Aminoarginine’s interaction with enzymatic pathways?
Methodological Answer:
- Use kinetic assays (e.g., Michaelis-Menten analysis) with purified enzymes (e.g., arginase or nitric oxide synthase) to quantify substrate specificity and inhibition constants .
- Include positive and negative controls (e.g., known inhibitors/substrates) and triplicate measurements to ensure reproducibility .
- Analyze data with statistical tools (e.g., ANOVA) to account for experimental variability .
Q. What are the best practices for conducting a literature review on omega-Aminoarginine’s biological roles?
Methodological Answer:
- Use systematic review frameworks (e.g., PRISMA guidelines) to search databases like PubMed and Scopus with keywords: "omega-Aminoarginine," "post-translational modifications," and "enzyme substrates" .
- Prioritize primary sources (peer-reviewed articles) over reviews, and cross-reference citations to identify foundational studies .
- Organize findings using reference management tools (e.g., Zotero) and highlight gaps (e.g., limited in vivo data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of omega-Aminoarginine across studies?
Methodological Answer:
- Perform meta-analysis to compare experimental conditions (e.g., cell lines, concentrations) and identify confounding variables .
- Replicate conflicting experiments using standardized protocols (e.g., identical buffer systems or assay kits) to isolate methodological discrepancies .
- Use sensitivity analysis to evaluate how small changes in parameters (e.g., pH, temperature) affect outcomes .
Q. What strategies optimize the synthesis of omega-Aminoarginine derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to ensure regioselectivity, followed by HPLC purification .
- Characterize derivatives using 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry and avoid structural ambiguities .
- Validate biological activity through high-throughput screening (e.g., fluorescence-based assays) and dose-response curves .
Q. How should investigators design a longitudinal study to assess omega-Aminoarginine’s metabolic stability in vivo?
Methodological Answer:
- Use isotopic labeling (e.g., ¹³C or ¹⁵N) with LC-MS/MS to track metabolic fate in animal models over time .
- Incorporate pharmacokinetic parameters (e.g., half-life, clearance) and compare results across species (e.g., murine vs. primate models) .
- Address ethical considerations by adhering to institutional animal care guidelines and minimizing sample sizes through power analysis .
Q. What computational methods are effective for predicting omega-Aminoarginine’s binding affinities to novel protein targets?
Methodological Answer:
- Apply molecular docking simulations (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., from the PDB database) .
- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
- Cross-validate results with machine learning models trained on existing ligand-receptor datasets to improve predictive accuracy .
Methodological Considerations for Data Analysis
Q. How can researchers statistically analyze heterogeneous data from omega-Aminoarginine studies?
Methodological Answer:
- Apply mixed-effects models to account for variability across experimental batches or biological replicates .
- Use principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., proteomics or metabolomics) .
- Report effect sizes and confidence intervals instead of relying solely on p-values to avoid misinterpretation .
Q. What protocols ensure reproducibility when studying omega-Aminoarginine in cell culture models?
Methodological Answer:
- Standardize cell culture conditions (e.g., media composition, passage number) and document deviations in supplementary materials .
- Use cryopreserved cell stocks to minimize genetic drift and validate cell lines via STR profiling .
- Share raw data (e.g., flow cytometry files) in public repositories (e.g., Figshare) with detailed metadata .
Ethical and Reporting Standards
Q. How should researchers address potential biases in omega-Aminoarginine studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
